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Compound of Interest

Compound Name: 2,4-Dibromoestradiol

Cat. No.: B15571362

Disclaimer: Direct toxicological data for 2,4-Dibromoestradiol is not readily available in the
public domain. This document provides an inferred toxicological profile based on the known
properties of its parent compound, estradiol, and data from structurally related halogenated
compounds. The information herein is intended for research and drug development
professionals and should be interpreted with caution. Further experimental validation is
necessary to definitively ascertain the toxicological properties of 2,4-Dibromoestradiol.

Introduction

2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, 173-estradiol. The
introduction of bromine atoms onto the aromatic A-ring of the steroid nucleus can significantly
alter its chemical and biological properties, including its metabolic fate, receptor binding affinity,
and overall toxicological profile. This guide synthesizes available information on related
compounds to provide a comprehensive overview of the potential toxicological risks and
mechanisms of action associated with 2,4-Dibromoestradiol.

Chemical and Physical Properties

A summary of the computed chemical and physical properties of 2,4-Dibromoestradiol is
presented in Table 1. This data is sourced from PubChem and provides a foundational
understanding of the molecule's characteristics[1].
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Property Value Source
Molecular Formula C1sH22Br202 PubChem[1]
Molecular Weight 430.2 g/mol PubChem[1]

(8R,9S,13S,14S,17S)-2,4-
dibromo-13-methyl-

IUPAC Name 6,7,8,9,11,12,14,15,16,17- PubChem[1]
decahydrocyclopenta[a]phena
nthrene-3,17-diol

XLogP3 5.4 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor

2 PubChem[1]
Count
Rotatable Bond Count 1 PubChem[1]

Inferred Toxicological Profile
Endocrine Activity

As a derivative of estradiol, 2,4-Dibromoestradiol is expected to interact with estrogen
receptors (ERa and ER[). The nature and potency of this interaction (agonistic vs.
antagonistic) are critical to its toxicological profile. Studies on other halogenated estrogens and
endocrine-disrupting compounds provide insights into its potential effects.

Brominated compounds, such as certain brominated flame retardants (BFRs), have been
shown to mimic estrogens and interact with estrogen receptors[2][3][4]. The degree and
position of halogenation can influence whether a compound acts as an estrogen agonist or
antagonist. For instance, increased bromination of parabens has been shown to decrease
estrogenic agonistic activity and increase antagonistic activity[5][6]. A study on a related
compound, 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M), demonstrated
persistent estrogenic activity in rats, suggesting that halogenation at the 2 and 4 positions does
not necessarily abolish estrogenicity[7].
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Conversely, a study on brominated 17a-ethinylestradiol (EE2) derivatives found that while they
were all estrogenic, their potency was significantly lower than the parent compound.
Monobrominated isomers were 18-105 times less estrogenic, and the dibrominated EE2 was
2058 times less active in a yeast estrogen screen (YES) assay[8]. This suggests that the
dibromination of estradiol at the 2 and 4 positions could potentially reduce its estrogenic
potency compared to 17(3-estradiol.

Table 2: Summary of Endocrine Activity of Related Halogenated Compounds

Specific
Compound Class Observed Effect Reference
Compound(s)
] ) Mimics estrogen,
Brominated Flame Tetrabromobisphenol ]
binds to estrogen [3]
Retardants (BFRs) A (TBBPA)
sulfotransferase
Increased bromination
leads to decreased
Brominated Parabens  C1-C4 alkylparabens estrogenic agonism [6]
and increased
antagonism
Estrogenic, but
) Mono- and di- significantly less
Brominated Estrogens ] [8]
brominated EE2 potent than parent
EE2
2-Chloro-17p-

) ) Retain estrogenic
Chlorinated Estrogens  estradiol, 4-Chloro- [9]

) potential
173-estradiol

Metabolism and Potential for Genotoxicity

The metabolism of estrogens is a critical determinant of their carcinogenic potential. The
primary metabolic pathway involves hydroxylation by cytochrome P450 enzymes to form
catechol estrogens, which can be further oxidized to semiquinones and quinones. These
reactive species can form DNA adducts, leading to mutations and initiating carcinogenesis[10]
[11].
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The presence of bromine atoms at the 2 and 4 positions of the estradiol molecule is expected
to significantly influence its metabolism. Halogenation can alter the susceptibility of the
aromatic ring to hydroxylation. It is plausible that 2,4-Dibromoestradiol could be metabolized
to catechol estrogen derivatives, which could then be oxidized to form reactive quinones
capable of damaging DNA.

Studies on chlorinated estrogens suggest that halogenation at the 2- and 4-positions may
prevent metabolic activation, thereby reducing carcinogenicity[9]. This raises the possibility that
2,4-Dibromoestradiol might be less carcinogenic than its parent compound, estradiol.
However, some halogenated compounds are known to be genotoxic and carcinogenic[12][13].
Therefore, the genotoxic potential of 2,4-Dibromoestradiol remains a significant concern that
requires experimental investigation.

Potential for Carcinogenicity

The carcinogenic potential of 2,4-Dibromoestradiol is closely linked to its estrogenic activity
and its metabolic activation to genotoxic species. Long-term exposure to estrogens is a known
risk factor for certain cancers, particularly breast and endometrial cancer[10]. If 2,4-
Dibromoestradiol retains significant estrogenic activity, it could promote the proliferation of
hormone-dependent cancer cells.

As mentioned, studies on chlorinated estrogens have shown that halogenation at the 2- and 4-
positions can reduce the carcinogenicity of estradiol in animal models[9]. This effect is
attributed to the alteration of metabolic pathways that lead to the formation of genotoxic
metabolites. Whether this holds true for brominated estrogens like 2,4-Dibromoestradiol is
unknown and warrants further investigation.

Experimental Protocols

Given the absence of specific experimental data for 2,4-Dibromoestradiol, this section
provides a generalized protocol for a key in vitro assay that would be crucial for assessing its
estrogenic activity.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to assess the estrogenic or anti-estrogenic
activity of a test compound. It utilizes a genetically modified yeast strain (Saccharomyces
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cerevisiae) that contains the human estrogen receptor (hERa) and a reporter gene (e.g., lacZ
for B-galactosidase) under the control of estrogen-responsive elements (ERES).

Objective: To determine if 2,4-Dibromoestradiol can bind to and activate the human estrogen
receptor a.

Materials:
e Yeast strain expressing hERa and a lacZ reporter gene.
e Yeast growth medium (e.g., YPD).

o Selective medium with and without the test compound and a chromogenic substrate (e.g.,
CPRG).

o 17B-estradiol (positive control).

» Tamoxifen or ICI 182,780 (anti-estrogen control).
e Test compound: 2,4-Dibromoestradiol.

e 96-well microplates.

e |ncubator.

Microplate reader.
Procedure:

e Yeast Culture Preparation: A fresh culture of the recombinant yeast is grown overnight in an
appropriate medium.

o Assay Setup: The yeast culture is diluted in a selective medium. Aliquots of the diluted yeast
suspension are added to the wells of a 96-well microplate.

o Compound Exposure: Serial dilutions of 2,4-Dibromoestradiol, 173-estradiol, and the anti-
estrogen control are added to the respective wells. A solvent control (e.g., DMSO) is also
included.
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 Incubation: The microplate is incubated at 30°C for a specified period (e.g., 48-72 hours) to
allow for cell growth and reporter gene expression.

o Color Development: The chromogenic substrate is added, and the plate is incubated further
to allow for color development, which is proportional to the B-galactosidase activity.

o Measurement: The absorbance is measured using a microplate reader at an appropriate
wavelength.

» Data Analysis: The estrogenic activity of 2,4-Dibromoestradiol is determined by comparing
the dose-response curve to that of 17[3-estradiol. Anti-estrogenic activity can be assessed by
co-exposing the yeast with 17(3-estradiol and the test compound.

Visualizations
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts
relevant to the toxicological profile of 2,4-Dibromoestradiol.

Caption: Generalized estrogen receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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